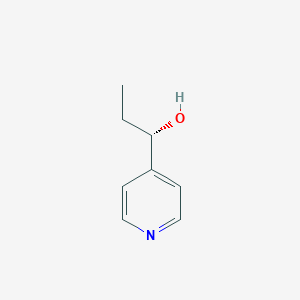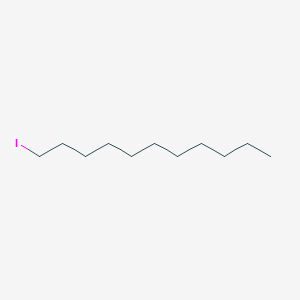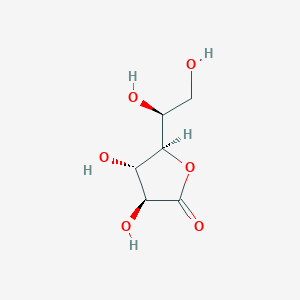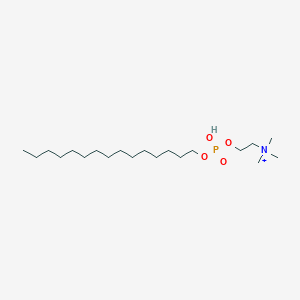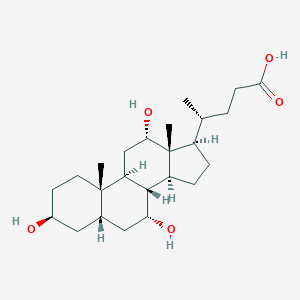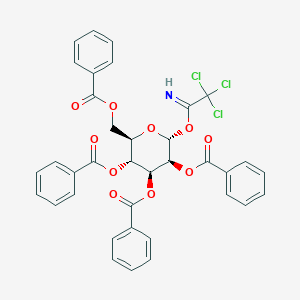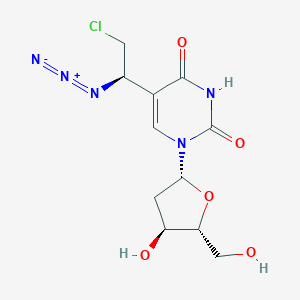![molecular formula C10H15NO3 B118590 [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate CAS No. 61865-50-7](/img/structure/B118590.png)
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate is a chemical compound with a unique structure that includes an acetamido group and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentene derivatives.
Acetamidation: Introduction of the acetamido group is achieved through acylation reactions.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetamido and ester groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate involves its interaction with specific molecular targets. The acetamido group and the ester functionality play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[(1S,4R)-4-tert-Butoxycarbonylamino-cyclopent-2-en-1-yl]methyl acetate: Similar structure with a tert-butoxycarbonylamino group.
[(1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol]: Contains a cyclohexene ring and different functional groups.
Properties
CAS No. |
61865-50-7 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
[(1R,4S)-4-acetamidocyclopent-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m0/s1 |
InChI Key |
NUVGPCPCBFRPHQ-VHSXEESVSA-N |
SMILES |
CC(=O)NC1CC(C=C1)COC(=O)C |
Isomeric SMILES |
CC(=O)N[C@H]1C[C@H](C=C1)COC(=O)C |
Canonical SMILES |
CC(=O)NC1CC(C=C1)COC(=O)C |
Synonyms |
cis-(+/-)-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]-acetamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
